molecular formula C20H17ClN2O3S B2995955 Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate CAS No. 503431-43-4

Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate

Cat. No. B2995955
CAS RN: 503431-43-4
M. Wt: 400.88
InChI Key: PAQUXDXOFSSCJC-UHFFFAOYSA-N
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Description

Thiophene derivatives are recognized as important entities in the synthesis of heterocyclic compounds with promising pharmacological characteristics . They have been used in the preparation of a number of new heterocyclic compounds .


Synthesis Analysis

Thiophene species have been prepared from enaminones via reactions with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various classes of organic compounds .


Molecular Structure Analysis

The structure elucidation of the designed compounds is derived from their spectral information .


Chemical Reactions Analysis

Enaminones can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1. In addition, it can be attacked by an electrophile at C-2, oxygen and/or nitrogen sites with reactivity order C-2 > N > O .

Scientific Research Applications

Synthesis Techniques and Reactivity

The synthesis of thiophene derivatives often involves cyclization reactions and studies on their reactivity towards various chemical reagents. For example, a study by Mohareb et al. (2016) discussed the synthesis of novel thiophene and benzothiophene derivatives, aiming to produce compounds with potential anti-proliferative activity. Although not specifically mentioning the compound , this research highlights the methods and rationale behind synthesizing such complex thiophene derivatives, which could be relevant for understanding the synthesis of Ethyl 4-(4-chlorophenyl)-5-methyl-2-(nicotinamido)thiophene-3-carboxylate (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Antimicrobial Properties

Thiophene derivatives have also been studied for their antimicrobial properties. For instance, a study on the antimicrobial activity of 4-arylazo-3-methylthiophene disperse dyes on polyester fabrics by Gafer and Abdel-Latif (2011) indicates that thiophene compounds can exhibit significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria (Gafer & Abdel-Latif, 2011). Although this study focuses on dyes, the antimicrobial activity associated with thiophene structures may provide insight into the potential applications of this compound in developing antimicrobial agents.

Future Directions

Thiophene derivatives have been surveyed in the literature for an extensive variety of therapeutic applications, including diabetes mellitus, antihypertensive, antimicrobial, analgesic and anti-inflammatory, cholesterol inhibitors, antiviral, and antitumor agents . The future directions of research could involve further exploration of these applications.

properties

IUPAC Name

ethyl 4-(4-chlorophenyl)-5-methyl-2-(pyridine-3-carbonylamino)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN2O3S/c1-3-26-20(25)17-16(13-6-8-15(21)9-7-13)12(2)27-19(17)23-18(24)14-5-4-10-22-11-14/h4-11H,3H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAQUXDXOFSSCJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)Cl)C)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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